BenchChemオンラインストアへようこそ!

Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-

Antiviral Influenza B virus Benzimidazole nucleoside

4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole (CAS 53-82-7, designated TRB) is a synthetic nucleoside analog comprising a benzimidazole heterocycle bearing three chlorine atoms at the 4, 5, and 6 positions, N1-linked to β-D-ribofuranose. First described by Tamm and colleagues in 1954, TRB was the prototype halogenated ribofuranosylbenzimidazole to demonstrate potent antiviral activity, and it has subsequently been employed as a kinase inhibitor probe targeting positive transcription elongation factor b (P-TEFb).

Molecular Formula C12H11Cl3N2O4
Molecular Weight 353.6 g/mol
CAS No. 53-82-7
Cat. No. B12918036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
CAS53-82-7
Molecular FormulaC12H11Cl3N2O4
Molecular Weight353.6 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1
InChIKeyYIZVLEZXUKBKLQ-GUOLCYNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole (TRB): Baseline Identity for a Halogenated Benzimidazole Ribonucleoside


4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole (CAS 53-82-7, designated TRB) is a synthetic nucleoside analog comprising a benzimidazole heterocycle bearing three chlorine atoms at the 4, 5, and 6 positions, N1-linked to β-D-ribofuranose [1]. First described by Tamm and colleagues in 1954, TRB was the prototype halogenated ribofuranosylbenzimidazole to demonstrate potent antiviral activity, and it has subsequently been employed as a kinase inhibitor probe targeting positive transcription elongation factor b (P-TEFb) [1][2]. The compound belongs to a family of polyhalogenated benzimidazole ribonucleosides where the number and regiochemistry of halogen substituents critically govern potency, target engagement, and selectivity.

Why a Generic 4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole Cannot Be Freely Substituted with In-Class Analogs


Benzimidazole ribonucleosides are not functionally interchangeable. The position of chlorine substitution on the benzenoid ring determines both antiviral spectrum and molecular target [1][2]. For example, shifting the chlorine substitution pattern from 4,5,6 (TRB) to 2,5,6 (TCRB) redirects the mechanism from inhibition of DNA-directed RNA synthesis to blockade of human cytomegalovirus (HCMV) terminase [3]. Even within the same regiochemical series, activity is exquisitely dose-dependent on the number of halogens: TRB is 8-fold more potent than the 5,6-dichloro analog (DRB) against influenza B virus [1] and 5-fold more potent against P-TEFb-mediated Tat transactivation in vitro [2]. Procurement decisions based solely on the benzimidazole nucleoside scaffold without verifying the precise substitution pattern risk selecting a compound with a different target profile, potency, and selectivity window.

Quantitative Differentiation of 4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole (TRB) vs. Closest Analogs


Influenza B Virus Inhibitory Potency: TRB is 8-Fold More Active than DRB

TRB (4,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole) demonstrates 75% inhibition of influenza B (Lee) virus multiplication at a concentration of 0.046 × 10⁻⁴ M (4.6 µM) in chorioallantoic membrane culture, which corresponds to 8-fold greater potency than the 5,6-dichloro analog DRB [1]. The relative inhibitory activity of TRB compared to unsubstituted benzimidazole is 760-fold [1].

Antiviral Influenza B virus Benzimidazole nucleoside RNA synthesis inhibition

P-TEFb Kinase Inhibition in HIV-1 Tat Transactivation: TRB Outperforms DRB by 5-Fold In Vitro

In a direct comparison using an in vitro Tat-dependent transcription assay, TRB inhibited P-TEFb-mediated Tat transactivation with an IC₅₀ of 0.1 µM, whereas DRB required 5-fold higher concentration (IC₅₀ = 0.5 µM) [1]. In cell culture (Jurkat T-cells stably expressing an HIV-1 LTR-luciferase reporter), TRB maintained this potency advantage: IC₅₀ = 1.3 µM for TRB versus 5.0 µM for DRB (3.8-fold) [1]. Selectivity against the HCMV enhancer control (IC₅₀ 27 µM for TRB vs. 91 µM for DRB) and cytotoxicity (IC₅₀ 19 µM for TRB vs. 56 µM for DRB) further established TRB's broader therapeutic window.

P-TEFb kinase HIV Tat transactivation Transcriptional elongation CDK9 inhibitor

Poliovirus Type 2 Inhibition: TRB is 233-Fold More Potent than Unsubstituted Benzimidazole

In a quantitative comparison of glycosides of chlorobenzimidazoles against poliovirus type 2 replication in monkey kidney cells, TRB produced 75% inhibition at a concentration of 12 µM (4.2 µg/mL), while unsubstituted benzimidazole required 2,800 µM (330 µg/mL)—a 233-fold enhancement in potency conferred by the combination of β-D-ribofuranose and trichloro substitution [1]. The α-linked anomer was substantially less active (requiring higher concentrations), confirming that the β-D-ribofuranosyl stereochemistry is essential for activity [1].

Poliovirus Enterovirus Benzimidazole glycoside Antiviral nucleoside

Mechanistic Differentiation: TRB Acts via RNA Synthesis Inhibition, Distinct from Terminase-Targeting Benzimidazoles

TRB inhibits DNA-directed RNA synthesis in a manner comparable to actinomycin D, preferentially blocking cellular and viral RNA synthesis rather than targeting a virus-specific enzyme [1]. This contrasts sharply with the 2,5,6-trichloro regioisomer TCRB, which acts as a potent and selective inhibitor of HCMV by blocking viral DNA maturation through the terminase complex (UL89/UL56) with an IC₅₀ of 2.9 µM against HCMV but weak activity against HSV-1 (IC₅₀ = 102 µM) [2]. The mechanistic divergence is driven by the position of the chlorine substitution: 4,5,6-substitution (TRB) favors global transcription inhibition, whereas 2,5,6-substitution (TCRB) leads to terminase targeting. Users requiring a general RNA synthesis inhibitor should select TRB; those needing HCMV-specific terminase blockade should select TCRB.

Mechanism of action DNA-directed RNA synthesis HCMV terminase Selectivity profile

Structure-Activity Confirmation: β-D-Ribofuranosyl Linkage is Essential for TRB's Antiviral and Kinase Inhibitory Activity

Comparative testing of α- and β-anomers of 4,5,6-trichloro-1-D-ribofuranosylbenzimidazole demonstrated that the β-linked ribofuranoside is 3.3-fold more active than the α-anomer against influenza B virus (75% inhibitory concentrations: 0.046 vs. 0.21 × 10⁻⁴ M) and also 5-fold more selective, causing macroscopic membrane damage only at 20× the virus inhibitory concentration vs. 4× for the α-form [1]. This stereochemical requirement extends to kinase inhibition; the β-configuration is critical for P-TEFb binding as demonstrated by Mancebo et al. (1997) [2]. Suppliers offering only the α-anomer or an unspecified anomeric mixture cannot guarantee equivalent biological activity.

Structure-activity relationship β-D-ribofuranose Stereochemistry Glycosidic bond

Optimal Research and Screening Applications for 4,5,6-Trichloro-1-β-D-ribofuranosylbenzimidazole (TRB)


HIV-1 Tat-Dependent Transcription Studies Using P-TEFb Kinase Inhibition

TRB is a validated chemical probe for inhibiting P-TEFb (CDK9/cyclin T1)-dependent transcriptional elongation. Based on the direct comparison with DRB [2], TRB achieves 5-fold greater in vitro potency (IC₅₀ 0.1 µM) and 3.8-fold greater cell culture potency (IC₅₀ 1.3 µM) against HIV-1 Tat transactivation. Researchers studying HIV latency reversal, Tat cofactor recruitment, or transcriptional elongation control should select TRB over DRB when greater potency at lower concentrations is required to minimize solvent toxicity or off-target kinase inhibition. The compound has been validated in both HeLa nuclear extract in vitro transcription systems and Jurkat T-cell reporter lines [2].

Influenza Virus RNA Synthesis Inhibition Assays

For investigations requiring chemical inhibition of influenza virus RNA synthesis, TRB offers 8-fold greater potency than DRB in the classical chorioallantoic membrane model [1]. Its mechanism—preferential inhibition of DNA-directed RNA synthesis—makes it suitable as a positive control for comparing the selectivity of newer antiviral agents that target virus-specific processes. TRB's well-characterized dose-response relationship (linear between 60-90% inhibition) facilitates reproducible quantitative inhibition studies [1].

RNA Polymerase II Transcription Elongation Research

As an adenosine analog that inhibits casein kinase II (CK2) and blocks RNA synthesis [3], TRB serves as a tool compound for dissecting transcription elongation control. Its structural relationship to DRB—the classic RNA Pol II elongation inhibitor—together with its superior potency, makes TRB a useful reference compound for studies benchmarking the effects of halogen substitution on benzimidazole nucleoside pharmacology. Researchers comparing CK2-dependent versus CK2-independent transcription control mechanisms can use TRB alongside DRB to probe halogen-dependent potency differences.

Comparative Benzimidazole Nucleoside Structure-Activity Relationship (SAR) Studies

TRB defines a key reference point in the SAR landscape of halogenated benzimidazole ribonucleosides. Its 4,5,6-trichloro substitution pattern produces a fundamentally different mechanism (global RNA synthesis inhibition [4]) compared to the 2,5,6-trichloro pattern (HCMV terminase inhibition [5]). Procurement of authentic TRB with verified β-D-ribofuranosyl stereochemistry is essential for laboratories constructing SAR panels to dissect the positional effects of chlorine substitution on antiviral target engagement and cytotoxicity profiles.

Quote Request

Request a Quote for Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.